molecular formula C9H12N6O B14914681 1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol

1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol

Cat. No.: B14914681
M. Wt: 220.23 g/mol
InChI Key: UHEIOVYFYKPISL-UHFFFAOYSA-N
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Description

1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol is a chemical compound that belongs to the class of tetrazolo-pyridazine derivatives

Preparation Methods

The synthesis of 1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with nitriles under specific conditions to form the tetrazolo-pyridazine core. The piperidin-4-ol moiety can be introduced through subsequent reactions involving piperidine derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate its interactions with various biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in developing new drugs for treating diseases like cancer and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The tetrazolo-pyridazine core can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The piperidin-4-ol moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H12N6O

Molecular Weight

220.23 g/mol

IUPAC Name

1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol

InChI

InChI=1S/C9H12N6O/c16-7-3-5-14(6-4-7)9-2-1-8-10-12-13-15(8)11-9/h1-2,7,16H,3-6H2

InChI Key

UHEIOVYFYKPISL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NN3C(=NN=N3)C=C2

Origin of Product

United States

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